molecular formula C8H4BrNO2 B152703 7-Bromoisatin CAS No. 20780-74-9

7-Bromoisatin

Cat. No.: B152703
CAS No.: 20780-74-9
M. Wt: 226.03 g/mol
InChI Key: OCVKSIWBTJCXPV-UHFFFAOYSA-N
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Description

It is a heterocyclic compound with the molecular formula C8H4BrNO2 and a molecular weight of 226.03 g/mol . This compound is characterized by the presence of a bromine atom at the 7th position of the indole ring, which significantly influences its chemical properties and reactivity.

Safety and Hazards

7-Bromoisatin is harmful if swallowed and may cause skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Bromoisatin can be synthesized through the bromination of isatin. One common method involves the use of pyridinium bromochromate (PBC) in an acetic acid medium. The reaction mixture is heated at 90°C for 20 minutes, followed by extraction with ether and purification . Another method includes the use of N-bromosuccinimide (NBS) as a brominating agent .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of brominating agent and reaction conditions may vary to optimize yield and purity. The process involves careful control of temperature, reaction time, and purification steps to ensure the consistent quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of this compound can yield 7-bromo-2,3-dihydro-1H-indole-2,3-dione.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: 7-Bromo-2,3-dihydro-1H-indole-2,3-dione.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-Bromoisatin and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit enzymes involved in purine biosynthesis, thereby exerting antibacterial effects . The bromine atom at the 7th position can enhance the compound’s binding affinity to its target, increasing its potency.

Comparison with Similar Compounds

  • 5-Bromoisatin
  • 6-Bromoisatin
  • 7-Chloroisatin
  • 7-Fluoroisatin
  • 7-Iodoisatin

Comparison: 7-Bromoisatin is unique due to the specific positioning of the bromine atom, which influences its reactivity and biological activity. Compared to other halogenated isatins, this compound often exhibits higher reactivity in substitution reactions due to the electron-withdrawing effect of the bromine atom. This makes it a valuable intermediate in organic synthesis and drug development .

Properties

IUPAC Name

7-bromo-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVKSIWBTJCXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367866
Record name 7-Bromoisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20780-74-9
Record name 7-Bromoisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20780-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromoisatin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromoisatin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 7-Bromoisatin in organic synthesis?

A1: this compound serves as a versatile starting material for synthesizing various compounds, notably 3-bromoanthranilic acid. This acid is crucial for creating ferroceno[1,2a]indenes via Gomberg-Bachmann arylation of ferrocenes, followed by Friedel-Crafts cyclization. []

Q2: How does this compound interact with N5-CAIR synthetase, and what are the implications for its biological activity?

A2: Contrary to initial assumptions of noncompetitive inhibition, this compound inhibits N5-CAIR synthetase through substrate depletion. [] It reacts rapidly and reversibly with the enzyme's substrate, 5-aminoimidazole ribonucleotide (AIR). This interaction underscores a potential pitfall in isatin-based compound exploration, as their observed biological activity could stem from reactivity rather than direct enzyme inhibition. []

Q3: Can you provide insights into the structure-activity relationship (SAR) of this compound and its analogues concerning cytotoxicity?

A3: Research indicates that the position of the bromine substituent significantly influences the cytotoxicity of bis-diisatin [3,3´] furan derivatives. Specifically, the presence of bromine at the 7-position in the benzene ring, as in bis-[7,7´] dibromodiisatin [3,3´] furan, results in more pronounced cytotoxicity compared to chlorine or ethyl substituents. [] This highlights the importance of structural modifications in modulating biological activity.

Q4: What spectroscopic techniques are valuable for characterizing this compound?

A4: A combination of FT-IR and FT-Raman spectroscopy, alongside vibrational assignments, provides a comprehensive understanding of this compound's molecular vibrations and structural characteristics. [] These techniques offer insights into the compound's bonding properties and overall molecular architecture.

Q5: Beyond experimental techniques, how can computational chemistry contribute to our understanding of this compound?

A5: Computational methods, including Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and HOMO-LUMO analysis, are essential for studying this compound. [] These calculations offer a deeper understanding of electronic distribution, reactivity, and intermolecular interactions, further aiding in predicting its chemical behavior and potential applications.

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